molecular formula C17H19N3O2 B5684877 3-hydroxy-N'-(1-methylpiperidin-4-ylidene)naphthalene-2-carbohydrazide

3-hydroxy-N'-(1-methylpiperidin-4-ylidene)naphthalene-2-carbohydrazide

Cat. No.: B5684877
M. Wt: 297.35 g/mol
InChI Key: PEUXADFGKPKQIX-UHFFFAOYSA-N
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Description

3-hydroxy-N’-(1-methylpiperidin-4-ylidene)naphthalene-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a piperidine ring, and a carbohydrazide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N’-(1-methylpiperidin-4-ylidene)naphthalene-2-carbohydrazide typically involves the reaction of naphthalene-2-carbohydrazide with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-hydroxy-N’-(1-methylpiperidin-4-ylidene)naphthalene-2-carbohydrazide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high efficiency in the production process. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N’-(1-methylpiperidin-4-ylidene)naphthalene-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, hydrazine derivatives, and various substituted naphthalene compounds .

Scientific Research Applications

3-hydroxy-N’-(1-methylpiperidin-4-ylidene)naphthalene-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-(1-methylpiperidin-4-ylidene)naphthalene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-N’-(1-methylpiperidin-4-ylidene)naphthalene-2-carboxamide
  • 3-hydroxy-N’-(1-methylpiperidin-4-ylidene)benzohydrazide

Uniqueness

Compared to similar compounds, 3-hydroxy-N’-(1-methylpiperidin-4-ylidene)naphthalene-2-carbohydrazide exhibits unique chemical properties due to the presence of both naphthalene and piperidine rings.

Properties

IUPAC Name

3-hydroxy-N-[(1-methylpiperidin-4-ylidene)amino]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-20-8-6-14(7-9-20)18-19-17(22)15-10-12-4-2-3-5-13(12)11-16(15)21/h2-5,10-11,21H,6-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUXADFGKPKQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)C2=CC3=CC=CC=C3C=C2O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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